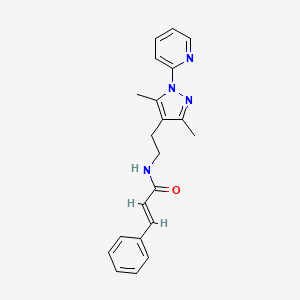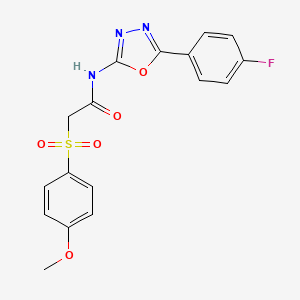![molecular formula C24H19F3N4O5 B2387747 2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1359505-79-5](/img/structure/B2387747.png)
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H19F3N4O5 and its molecular weight is 500.434. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermal Stability and Material Science Applications
Research into polyimides and poly(amide-imide) containing oxadiazole groups highlights the development of new, thermally stable materials with potential applications in electronics and material science. These polymers exhibit good solubility in polar and aprotic solvents and demonstrate high thermal stability, making them suitable for advanced material applications, including the removal of heavy metals from aqueous solutions (Mansoori et al., 2012).
Antimicrobial and Hemolytic Activities
Compounds featuring the 1,3,4-oxadiazole moiety have been extensively studied for their antimicrobial properties. A study on 2,5-disubstituted 1,3,4-oxadiazole compounds revealed notable antimicrobial and hemolytic activities, suggesting these compounds could serve as a basis for the development of new antimicrobial agents with reduced cytotoxicity (Gul et al., 2017).
Synthetic Methodologies and Chemical Properties
The synthesis and biological assessment of acetamides bearing an oxadiazole cycle have been explored, demonstrating the versatility of these compounds in generating novel derivatives with potential biological activities. These studies provide insights into synthetic strategies and the chemical properties of oxadiazole-containing compounds (Karpina et al., 2019).
Biological Screening for Enzyme Inhibition
Research on oxadiazole derivatives, such as 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, focuses on screening for enzyme inhibition, revealing activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings indicate potential therapeutic applications of oxadiazole derivatives in treating conditions associated with enzyme dysfunction (Rehman et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are PTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play crucial roles in various biological processes, including signal transduction, inflammation, and cell growth.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability. It has a logP value of 2.874 , indicating its lipophilic nature and potential for passive diffusion across biological membranes . The compound’s solubility in water is low (logS = -3.858), which may affect its absorption and distribution . The compound is also a substrate for various cytochrome P450 enzymes, suggesting that it may be metabolized in the liver .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s lipophilicity and low water solubility suggest that it may be more effective in lipid-rich environments. Additionally, its metabolic stability may be affected by variations in the expression or activity of metabolizing enzymes in different individuals or tissues .
properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4O5/c1-34-18-9-8-14(11-19(18)35-2)21-29-22(36-30-21)17-7-4-10-31(23(17)33)13-20(32)28-16-6-3-5-15(12-16)24(25,26)27/h3-12H,13H2,1-2H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETOWCZKVYSGDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2387665.png)
![4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2387667.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2387670.png)
![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2387671.png)
![2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2387672.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2387675.png)
![6-(3,5-Dimethyl-1,2-oxazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2387676.png)

![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2387679.png)
![N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2387683.png)

![5-[(4-methylpiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2387685.png)
![Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2387686.png)